1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Chemical Identity and Nomenclature
The compound this compound possesses the molecular formula C11H18N6S and a molecular weight of 266.37 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(2-aminoethyl)-6-methylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine, reflecting its complex structural arrangement and multiple functional group substitutions. The compound is assigned the Chemical Abstracts Service registry number 1105197-49-6, which serves as its unique identifier in chemical databases and literature.
The nomenclature system for this compound follows established conventions for heterocyclic chemistry, where the pyrazolo[3,4-d]pyrimidine core represents the fundamental structural framework. The numerical designation [3,4-d] indicates the specific fusion pattern between the pyrazole and pyrimidine rings, where the pyrazole ring is fused to positions 3 and 4 of the pyrimidine ring. The systematic naming convention accounts for the substitution pattern at multiple positions: the aminoethyl group at position 1, the methylthio group at position 6, and the propylamino group at position 4 of the pyrazolo[3,4-d]pyrimidine framework.
Alternative nomenclature systems may refer to this compound using variations such as 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 6-(methylthio)-4-(propylamino)-, which emphasizes the ethanamine substitution pattern. The Simplified Molecular Input Line Entry System representation provides a machine-readable format: CCCNC1=C2C=NN(C2=NC(=N1)SC)CCN, which encodes the complete molecular structure including connectivity and stereochemistry. The International Chemical Identifier key QTMWPSHKXNBTQL-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.
Structural Classification within Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold represents a significant class of bicyclic heterocycles that has attracted considerable attention from medicinal chemists due to its structural similarity to naturally occurring purines. This fused ring system consists of a pyrazole ring fused to a pyrimidine ring, creating a rigid bicyclic framework that mimics the adenine structure found in adenosine triphosphate. The classification of this compound within this family is defined by its specific substitution pattern and functional group arrangements.
The compound belongs to the 4-amino-substituted pyrazolo[3,4-d]pyrimidines, a subclass characterized by the presence of amino or substituted amino groups at the 4-position of the pyrimidine ring. This structural feature is particularly significant because the 4-position corresponds to the amino group location in adenine, enhancing the compound's potential as a purine mimic. The presence of the propylamino substituent at this position provides hydrophobic interactions that can influence binding affinity and selectivity in biological systems.
The methylthio group at position 6 represents another important structural classification feature, as thioether substitutions at this position have been associated with enhanced kinase inhibitory activity. Recent synthetic studies have demonstrated that pyrazolo[3,4-d]pyrimidines bearing alkylthio substituents at position 6 exhibit improved pharmacological properties compared to their oxygen analogs. The 1-(2-aminoethyl) substitution pattern creates an additional classification criterion, as compounds with aminoalkyl chains at the 1-position have shown distinct biological profiles compared to simple alkyl or aryl substituents.
| Structural Feature | Position | Functional Group | Classification Impact |
|---|---|---|---|
| Core Framework | Positions 1-8 | Pyrazolo[3,4-d]pyrimidine | Purine isostere |
| Primary Substitution | Position 4 | N-propylamino | 4-amino subclass |
| Secondary Substitution | Position 6 | Methylthio | 6-alkylthio variant |
| Tertiary Substitution | Position 1 | 2-aminoethyl | 1-aminoalkyl derivative |
Historical Context in Heterocyclic Chemistry Research
The development of pyrazolo[3,4-d]pyrimidine chemistry traces its origins to early investigations into purine analogs and their potential therapeutic applications. The initial recognition of these compounds as biologically active entities emerged from systematic studies of heterocyclic systems that could mimic natural nucleobases. Early research in the 1960s and 1970s established the fundamental synthetic methodologies for constructing the pyrazolo[3,4-d]pyrimidine core, laying the groundwork for subsequent medicinal chemistry investigations.
The historical significance of this compound class became particularly evident with the discovery that pyrazolo[3,4-d]pyrimidines could serve as effective kinase inhibitors. The development of compounds like 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine and 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine in the 1990s marked a pivotal moment in understanding the structure-activity relationships within this chemical family. These early discoveries demonstrated that strategic substitution patterns could dramatically influence biological activity and selectivity profiles.
The evolution of synthetic methodologies for pyrazolo[3,4-d]pyrimidines has been characterized by increasing sophistication in regioselective functionalization strategies. Classical approaches relied on cyclization reactions between appropriately substituted pyrazoles and pyrimidine precursors, while modern synthetic methods employ more direct construction strategies including multicomponent reactions and metal-catalyzed coupling processes. The development of this compound represents a culmination of these synthetic advances, incorporating multiple functional groups through carefully orchestrated reaction sequences.
Contemporary research efforts have focused on expanding the chemical space of pyrazolo[3,4-d]pyrimidines through systematic structure-activity relationship studies. These investigations have revealed that compounds with aminoalkyl substituents at position 1, such as the 2-aminoethyl group in the target compound, often exhibit enhanced cellular permeability and improved pharmacokinetic properties compared to simpler derivatives. The incorporation of sulfur-containing substituents, particularly methylthio groups, has emerged as a successful strategy for modulating both potency and selectivity in kinase inhibition applications.
Significance as Purine Isostere
The concept of purine isosterism represents a fundamental principle in medicinal chemistry, where structural analogs of natural purines are designed to interact with biological targets while potentially offering improved pharmacological properties. The pyrazolo[3,4-d]pyrimidine scaffold serves as an exceptional purine isostere by replacing the imidazole ring of purine with a pyrazole moiety, while maintaining the essential nitrogen positioning required for effective biological recognition. This structural modification preserves the critical hydrogen bonding patterns and electronic properties necessary for interaction with purine-binding sites while introducing opportunities for enhanced selectivity and improved drug-like characteristics.
The significance of this compound as a purine isostere is particularly evident in its ability to mimic adenosine triphosphate binding patterns in kinase active sites. The compound's 4-amino substitution corresponds directly to the amino group in adenine, enabling formation of crucial hydrogen bonds with kinase hinge regions. The bicyclic aromatic system provides the appropriate geometry and electronic distribution to occupy the adenine-binding pocket effectively, while the additional substituents can engage with peripheral binding sites to enhance affinity and selectivity.
Comparative analysis with natural purines reveals that pyrazolo[3,4-d]pyrimidines offer several advantages as isosteric replacements. The pyrazole ring introduces additional nitrogen atoms that can participate in hydrogen bonding networks, potentially creating more stable enzyme-inhibitor complexes. The methylthio substitution at position 6 provides hydrophobic interactions that are not available with natural purines, allowing for engagement with lipophilic regions of protein binding sites. The aminoethyl chain at position 1 extends beyond the core heterocycle, enabling interactions with peripheral amino acid residues that can contribute to binding specificity.
| Structural Comparison | Natural Purine | Pyrazolo[3,4-d]pyrimidine | Functional Advantage |
|---|---|---|---|
| Core Ring System | Imidazo[4,5-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Enhanced hydrogen bonding |
| Position 4 Substitution | Amino group | N-propylamino | Increased hydrophobic interaction |
| Position 6 Substitution | Hydrogen | Methylthio | Novel binding mode |
| Position 1 Substitution | Ribose attachment | Aminoethyl chain | Improved selectivity |
Current Research Landscape and Applications
The contemporary research landscape surrounding this compound and related compounds encompasses diverse areas of investigation, with particular emphasis on anticancer drug discovery and kinase inhibition. Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant activity against multiple cancer cell lines, with some compounds showing sub-micromolar inhibitory concentrations against epidermal growth factor receptor and related kinases. The unique structural features of this compound class have made them attractive candidates for developing targeted therapies with improved selectivity profiles compared to existing treatments.
Current applications of pyrazolo[3,4-d]pyrimidines extend beyond oncology to include anti-inflammatory, antimicrobial, and antiviral activities. The compound this compound represents a sophisticated example of structure-based drug design, where each functional group has been selected to optimize specific molecular interactions. Research investigations have revealed that the aminoethyl substituent enhances cellular uptake and distribution, while the methylthio group contributes to improved metabolic stability and binding affinity.
Emerging research trends in this field focus on understanding the molecular mechanisms underlying the biological activity of these compounds. Flow cytometric analyses have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells, with some compounds showing preferential accumulation in specific cell cycle phases. These mechanistic insights have informed rational design strategies for developing next-generation compounds with enhanced therapeutic potential and reduced off-target effects.
The pharmaceutical industry has recognized the potential of pyrazolo[3,4-d]pyrimidines, with several compounds advancing to clinical trials for cancer treatment. The success of ibrutinib, a pyrazolo[3,4-d]pyrimidine-based Bruton's tyrosine kinase inhibitor approved for treating B-cell cancers, has validated this scaffold as a privileged structure for kinase inhibition. Current research efforts are focusing on expanding the therapeutic applications of this compound class while addressing challenges related to selectivity, resistance mechanisms, and pharmacokinetic optimization.
Properties
IUPAC Name |
1-(2-aminoethyl)-6-methylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S/c1-3-5-13-9-8-7-14-17(6-4-12)10(8)16-11(15-9)18-2/h7H,3-6,12H2,1-2H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWPSHKXNBTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method
A representative synthetic procedure adapted from experimental protocols is summarized below:
Reaction Conditions and Optimization
- Base: N-ethyl-N,N-diisopropylamine (DIPEA) is preferred for nucleophilic substitution steps to facilitate the reaction and improve yields.
- Solvent: Tetrahydrofuran (THF) is used as the reaction medium for substitution and hydrazine addition; methanesulfonyl chloride has been reported as an effective solvent for heterocyclization in related syntheses.
- Temperature: Reflux conditions (approximately 65-70 °C) for prolonged periods (up to 72 h) are employed for the substitution step; acid-promoted cyclization involves room temperature followed by heating to 70 °C.
- Microwave Assistance: Microwave irradiation has been demonstrated to enhance the efficiency of the heterocyclization step, reducing reaction times and improving product yield.
Mechanistic Insights
- The key intermediate in the heterocyclization step is proposed to be an imine derivative, specifically N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide, which undergoes acid-promoted cyclization to form the pyrazolo[3,4-d]pyrimidine core.
- The process involves sequential deprotection, imination, cyclization, and aromatization steps under acidic conditions.
- Acid strength and solvent choice critically influence the reaction pathway and yield.
Summary Data Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| Base | N-ethyl-N,N-diisopropylamine (DIPEA) |
| Solvent | Tetrahydrofuran (THF), Methanesulfonyl chloride (for cyclization) |
| Temperature | Reflux (~65-70 °C) for substitution; RT to 70 °C for cyclization |
| Reaction Time | 72 h (substitution); 1 h RT + 1 h 70 °C (cyclization) |
| Work-up | Concentration, precipitation, acid/base neutralization, extraction |
| Yield | Approximately 51% overall |
| Purification | Recrystallization from ethanol and diethyl ether |
| Analytical Data | Melting point 125-128 °C; IR and 1H NMR consistent with structure |
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the aminoethyl side chain.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl or methylthio groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
Anticancer Applications
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that this compound can interfere with the proliferation of cancer cells:
- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:
The compound's structural features allow for modifications that enhance its efficacy and selectivity against specific CDK isoforms, potentially leading to the development of more effective anticancer therapies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in conditions like rheumatoid arthritis. The exact mechanisms are still under investigation, but the structural similarities to other known anti-inflammatory agents suggest a promising pathway for further research.
Antimicrobial Activity
Research into the antimicrobial properties of this compound has yielded positive results. It has demonstrated effectiveness against various bacterial strains, indicating a broad spectrum of action:
| Bacterial Strain | Activity Observed |
|---|---|
| Gram-positive | Effective |
| Gram-negative | Effective |
These findings suggest the compound could be a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that can include the use of bases such as potassium hydroxide and solvents like ethanol under reflux conditions. The ability to modify its structure allows researchers to explore analogs that may exhibit enhanced pharmacological properties .
Case Studies and Research Findings
Several studies have reported on the applications of this compound:
- Anticancer Studies : A study on CDK inhibitors highlighted the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives, emphasizing modifications at various positions to enhance potency against different CDK isoforms.
- Anti-inflammatory Research : Investigations into its effects on cytokine production in animal models have shown promise for treating inflammatory diseases.
- Antimicrobial Testing : Laboratory tests have confirmed its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential for broader clinical applications.
Biological Activity
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound with the CAS number 1105197-49-6, is a member of the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₆S |
| Molecular Weight | 266.37 g/mol |
| CAS Number | 1105197-49-6 |
| Appearance | - |
| Storage Condition | Room temperature |
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Potential
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this class can inhibit various cancer cell lines through mechanisms such as tubulin polymerization disruption and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A notable study explored the effects of a similar compound on human gastric and colorectal cancer cells. The results showed that the compound inhibited cell proliferation in a concentration-dependent manner, leading to cell cycle arrest at the G2/M phase. This suggests that this compound may share similar mechanisms of action against cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Compounds in this class have been shown to target various kinases involved in cancer progression.
- Microtubule Destabilization : Similar compounds have been reported to interact with tubulin, leading to microtubule destabilization and subsequent apoptosis in cancer cells .
Toxicological Profile
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate potential skin sensitization and irritation effects. Further research is needed to fully understand the compound's safety profile in vivo .
Summary of Biological Activities
The following table summarizes relevant findings regarding the biological activities of this compound and related compounds:
| Study Reference | Biological Activity | Mechanism |
|---|---|---|
| Anticancer activity | Inhibition of tubulin polymerization | |
| Cell cycle arrest | G2/M phase arrest | |
| Kinase inhibition | Targeting tyrosine kinases |
Future Directions
Continued exploration into the biological activity of this compound could lead to novel therapeutic agents for cancer treatment. Future studies should focus on:
- In Vivo Studies : To assess efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituents, synthesis yields, and physical properties of key analogs:
Key Observations :
- The 2-aminoethyl group in the target compound may enhance aqueous solubility .
- 6-Position : Ethylthio (in 2c) vs. methylthio (in SI388) alters lipophilicity, impacting membrane permeability and metabolic stability.
- 4-Position : Aromatic amines (e.g., phenyl, chlorophenyl) improve binding to kinase ATP pockets, while aliphatic amines (e.g., N-propyl) may favor selectivity .
Key Trends :
- Substituent Impact : Aromatic groups at the 4-position (e.g., chlorophenyl in SI388) correlate with kinase inhibition, while aliphatic chains (e.g., N-propyl in the target compound) may reduce off-target effects .
- Therapeutic Diversity : The scaffold’s versatility enables applications in oncology (Src inhibition), infectious diseases (antimalarial PfCDPK1 inhibitors), and neuroprotection (HO-1 inducers) .
ADME/Toxicity Considerations
- Mutagenicity: Pyrazolo[3,4-d]pyrimidines like N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine show mutagenicity in Ames tests but are non-carcinogenic in rodents .
Q & A
Q. What are the key synthetic methodologies for preparing 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how is its structural integrity confirmed?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, intermediates like pyrazolo[3,4-d]pyrimidine cores are functionalized with aminoethyl and methylthio groups via alkylation or thioetherification. Structural confirmation relies on:
- ¹H/¹³C NMR spectroscopy to verify substituent positions and purity (e.g., δ 10.02 ppm for NH in ).
- Elemental analysis to validate stoichiometry (e.g., C 55.78% vs. calcd 55.82% in ).
- IR spectroscopy for functional group identification (e.g., NH stretches at 3156 cm⁻¹ in ). Advanced purification techniques, such as recrystallization from acetonitrile or ethanol, are critical for isolating high-purity products .
Q. What are the foundational structural features of this compound, and how do they influence its reactivity?
The core pyrazolo[3,4-d]pyrimidine scaffold (C₅H₅N₅) shares structural homology with purines, enabling interactions with biological targets like kinases. Key features include:
- Aminoethyl and methylthio substituents : Enhance solubility and modulate electronic properties for nucleophilic attack or hydrogen bonding.
- N-propyl group : Increases lipophilicity, impacting membrane permeability. These features are corroborated by IUPAC nomenclature and spectroscopic data (e.g., molecular formula C₅H₅N₅ in ) .
Advanced Research Questions
Q. How can researchers identify and validate the biological targets of this compound (e.g., kinase inhibition)?
Target identification involves:
- Kinase inhibition assays : Screen against panels of kinases (e.g., RET kinase in ) using radioactive ATP-binding assays or fluorescence-based methods.
- Cellular phosphorylation assays : Validate target engagement by measuring downstream effects (e.g., ERK1/2 phosphorylation inhibition at 100 nM in ).
- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by X-ray crystallography data (e.g., hydrophobic interactions with kinase ATP pockets in ) .
Q. What strategies optimize the structure-activity relationship (SAR) to enhance potency and selectivity?
SAR optimization includes:
- Substituent variation : Replace methylthio with ethylthio ( , compound 2c) or morpholinoethylthio ( , compound 2e) to modulate steric and electronic effects.
- Bioisosteric replacement : Substitute the N-propyl group with cyclopropyl () to improve metabolic stability.
- Selectivity profiling : Test derivatives against off-target kinases (e.g., Src vs. RET in ) to identify selective analogs .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Contradictions may arise from assay conditions or cellular contexts. Mitigation strategies include:
- Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM in kinase assays) and cell lines (e.g., MCF-7 in ).
- Orthogonal validation : Confirm activity with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR).
- Meta-analysis : Compare data across studies (e.g., vs. 8) to identify trends in substituent-driven potency .
Q. What methodologies are effective for improving pharmacokinetic properties (e.g., solubility, bioavailability)?
- Prodrug design : Introduce phosphate or acetate groups on the aminoethyl side chain for enhanced aqueous solubility.
- Formulation studies : Use cyclodextrin complexes or lipid nanoparticles ( mentions ethanol recrystallization for purity).
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., methylthio oxidation) .
Q. How can mechanistic studies elucidate the compound’s mode of action at the molecular level?
- X-ray crystallography : Resolve co-crystal structures with target kinases (e.g., RET kinase in ) to identify key binding residues.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions.
- Kinetic studies : Use stop-flow techniques to determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive) .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
